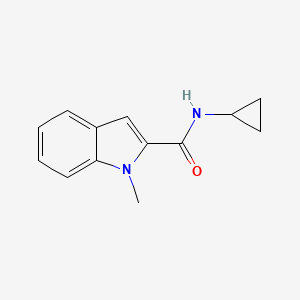
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE is a heterocyclic compound featuring a five-membered pyrrolidinone ring with a cyclopropylmethyl substituent
Vorbereitungsmethoden
The synthesis of 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE can be achieved through several routes. One classical method involves the cycloaddition of a nitrone with a dipolarophile, typically an olefin, under specific reaction conditions . This method allows for regio- and stereoselective synthesis of the desired compound. Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives, to introduce the cyclopropylmethyl group .
Analyse Chemischer Reaktionen
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-diones. These compounds share the pyrrolidinone core but differ in their substituents and overall structure. The cyclopropylmethyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-diones
- Prolinol derivatives
Conclusion
This compound is a compound of significant interest due to its unique structural properties and wide range of applications in various scientific fields
Eigenschaften
CAS-Nummer |
331281-32-4 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-3-4-9(6-8)5-7-1-2-7/h7H,1-6H2 |
InChI-Schlüssel |
USQPJNABADJYSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol](/img/structure/B8631932.png)
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanenitrile](/img/structure/B8631942.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-nitropyridine](/img/structure/B8631945.png)




![[3-Chloro-5-(1,3-dioxolan-2-yl)-2-pyridinyl]methanol](/img/structure/B8631970.png)




![1H-Inden-1-one, 2-[[4-(diethylamino)-2-methylphenyl]methylene]-2,3-dihydro-](/img/structure/B8632009.png)
